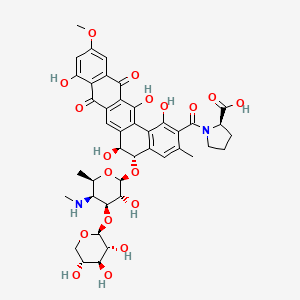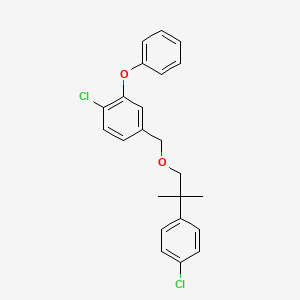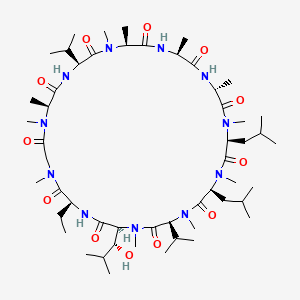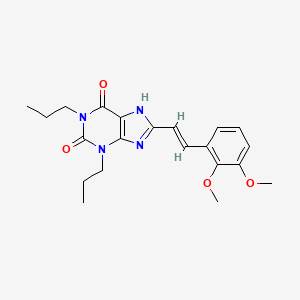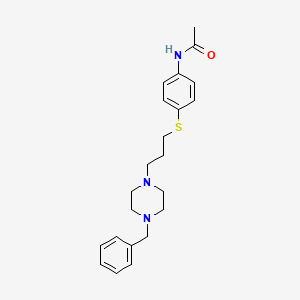
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- is a complex organic compound with a unique structure that includes a piperazine ring, a phenylmethyl group, and a thioether linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylmethyl group, and the formation of the thioether linkage. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Phenylmethyl Group: This step often involves the use of benzyl halides in the presence of a base.
Formation of the Thioether Linkage: This can be done by reacting a thiol with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- involves its interaction with specific molecular targets. The piperazine ring and phenylmethyl group may facilitate binding to proteins or enzymes, while the thioether linkage can influence the compound’s reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-phenyl-: A simpler analog with a phenyl group instead of the more complex piperazine and thioether structure.
Acetamide, N-(4-formylphenyl)-: Contains a formyl group, offering different reactivity and applications.
Uniqueness
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring, phenylmethyl group, and thioether linkage makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
115030-32-5 |
|---|---|
Formule moléculaire |
C22H29N3OS |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
N-[4-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C22H29N3OS/c1-19(26)23-21-8-10-22(11-9-21)27-17-5-12-24-13-15-25(16-14-24)18-20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
Clé InChI |
YRRXUWBBGMNNRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SCCCN2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


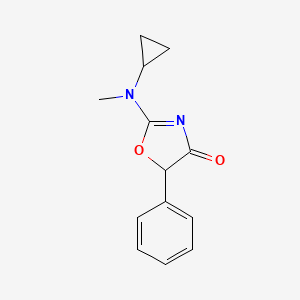
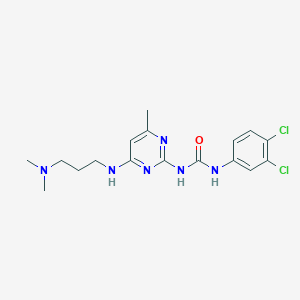
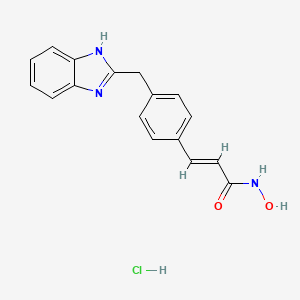
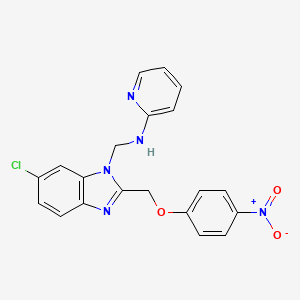
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
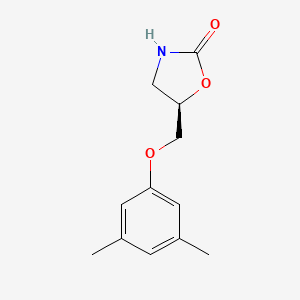
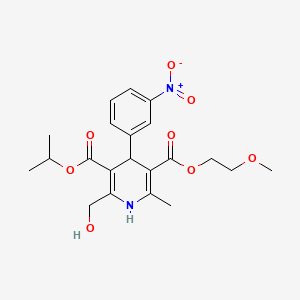

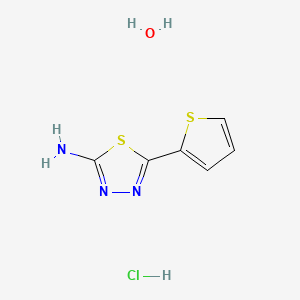
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
